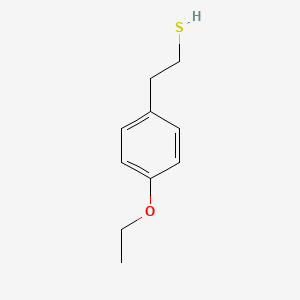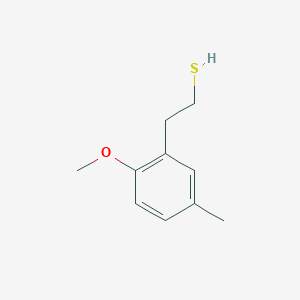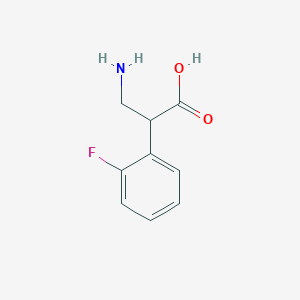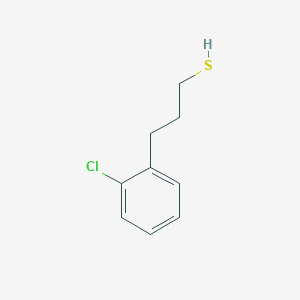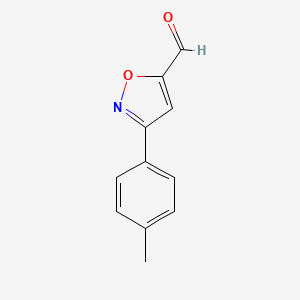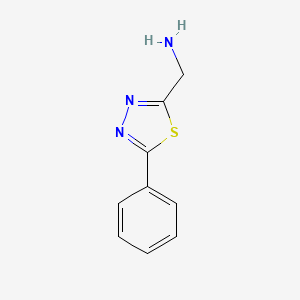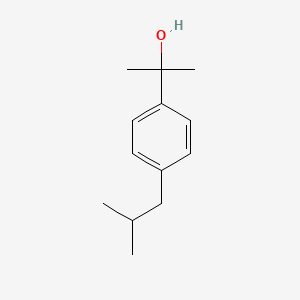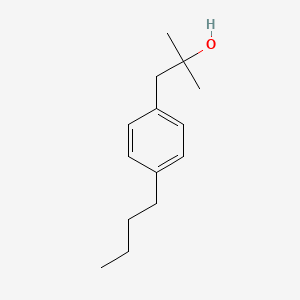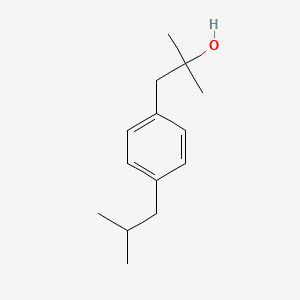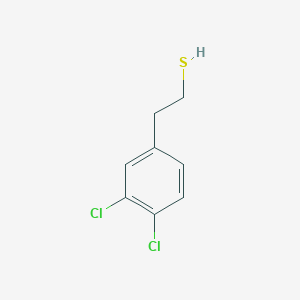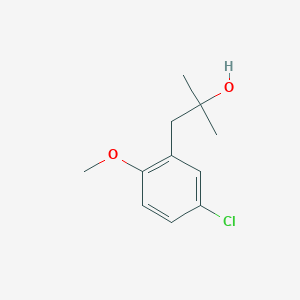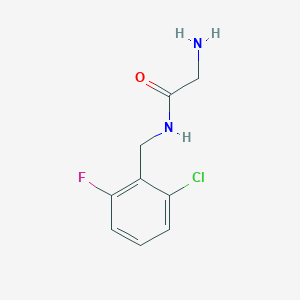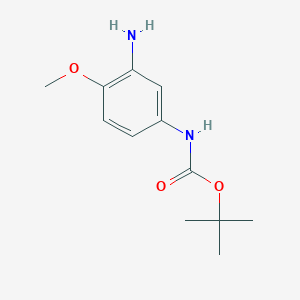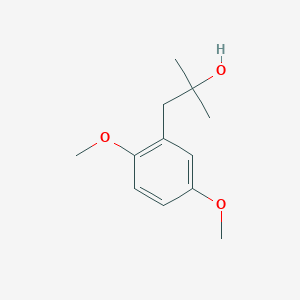
1-(2,5-Dimethoxyphenyl)-2-methyl-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethoxyphenyl)-2-methyl-2-propanol is an organic compound with the molecular formula C₁₀H₁₂O₃. This compound is characterized by a phenyl ring substituted with two methoxy groups at positions 2 and 5, and a 2-methyl-2-propanol group attached to the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethoxyphenyl)-2-methyl-2-propanol can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation of 2,5-dimethoxybenzene with chloroacetone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under controlled temperature conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-(2,5-Dimethoxyphenyl)-2-methyl-2-propanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,5-dimethoxybenzaldehyde using oxidizing agents such as chromyl chloride (CrO₂Cl₂) or manganese dioxide (MnO₂).
Reduction: Reduction of the compound can lead to the formation of 2,5-dimethoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO₂Cl₂), manganese dioxide (MnO₂)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles and suitable solvents
Major Products Formed:
2,5-Dimethoxybenzaldehyde (from oxidation)
2,5-Dimethoxybenzyl alcohol (from reduction)
Various nucleophilic substitution products
Aplicaciones Científicas De Investigación
1-(2,5-Dimethoxyphenyl)-2-methyl-2-propanol has several scientific research applications across different fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
1-(2,5-Dimethoxyphenyl)-2-methyl-2-propanol is similar to other phenyl-substituted compounds such as 2,5-dimethoxybenzaldehyde and 2,5-dimethoxybenzyl alcohol. its unique structure and properties set it apart from these compounds. The presence of the 2-methyl-2-propanol group contributes to its distinct chemical behavior and reactivity.
Comparación Con Compuestos Similares
2,5-Dimethoxybenzaldehyde
2,5-Dimethoxybenzyl alcohol
Propiedades
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-12(2,13)8-9-7-10(14-3)5-6-11(9)15-4/h5-7,13H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAHBKKPMRIVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=C(C=CC(=C1)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
